CMPH has been used as a reagent in the base-catalyzed alkylation of p-tert-butylcalixarenes. Calixarenes are a specific class of molecules with unique cage-like structures that can be functionalized for various purposes. A study published in the journal Tetrahedron Letters describes the use of CMPH to introduce a chloromethyl group onto calixarenes [].
CMPH has also been employed in the synthesis of gadolinium (Gd3+) complexes with diethylenetriaminepentaacetic acid (DTPA) bisamide. These complexes have potential applications as magnetic resonance imaging (MRI) contrast agents. The research, documented in the journal Chemical Communications, details the use of CMPH as a precursor in the complex formation process [].
CMPH is a synthetic compound not found naturally. It serves as a reactive intermediate for the introduction of a chloromethyl group (CH2Cl) into other molecules, a valuable tool for organic chemists to create new compounds with desired functionalities [].
CMPH consists of a pyridine ring (a six-membered aromatic ring with nitrogen) with a chloromethyl group attached at the second position (the second carbon atom from the nitrogen). Additionally, it possesses a hydrochloride salt (HCl) to balance the positive charge from the chloromethyl group [, ].
This structure offers several key features:
CMPH is primarily used as a reagent in alkylation reactions. Here's an example:
CMPH reacts with p-tert-butylcalixarene ( a macrocyclic compound) in the presence of a base to introduce a chloromethyl group at a specific position on the calixarene molecule [].
CMPH + p-tert-Butylcalixarene (Base) -> Alkylated calixarene + HCl
CMPH might participate in other reactions like hydrolysis (cleavage by water) under specific conditions, but detailed research on this aspect is limited.
CMPH doesn't have a known biological function and isn't used in biological systems.
Corrosive;Irritant